molecular formula C17H23BrN2O2 B1391922 Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 878167-55-6

Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No. B1391922
M. Wt: 367.3 g/mol
InChI Key: WFBWTVMSUBPQMI-UHFFFAOYSA-N
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Description

“Tert-butyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a complex organic compound that contains several functional groups and structural features. It has a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The compound also contains an indoline group, a piperidine ring, a bromine atom, and a tert-butyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The spirocyclic structure would contribute to its three-dimensional shape, which could influence its chemical properties and interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the presence of other reactants. The bromine atom could potentially be involved in substitution reactions .

Scientific Research Applications

Synthesis and Characterization

  • Efficient Synthesis : Teng, Zhang, and Mendonça (2006) described an efficient, scalable synthesis method for a spirocyclic oxindole analogue similar to tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate. Key steps involved dianion alkylation and cyclization, achieving a 35% overall yield without chromatographic purification (Teng, Zhang, & Mendonça, 2006).

  • Spectroscopic Characterization and Crystal Structure : Sharma et al. (2016) synthesized a new indoline derivative, eco-friendly and studied its spectral properties and X-ray crystal structure. The molecule showed perpendicular orientation of oxindole and pyran moieties, stabilized by intermolecular and intramolecular hydrogen bonds (Sharma et al., 2016).

  • Molecular Structure Analysis : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, characterized by 1H NMR spectroscopy and mass spectrometry. The compound exhibited a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Synthetic Routes and Intermediate Applications

  • Synthetic Routes for Biologically Active Compounds : Kong et al. (2016) discussed the synthesis of a compound related to tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate as an important intermediate in biologically active compounds like crizotinib (Kong et al., 2016).

  • Intermediate for Anticancer Drugs : Zhang et al. (2018) synthesized tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a crucial intermediate for small molecule anticancer drugs, confirming its structure with 1H NMR (Zhang et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The study and synthesis of spirocyclic compounds is a significant area of research due to their potential biological activities . Future research could involve exploring the synthesis of this specific compound, studying its properties, and investigating its potential applications.

properties

IUPAC Name

tert-butyl 5-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBWTVMSUBPQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678298
Record name tert-Butyl 5-bromo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

CAS RN

878167-55-6
Record name tert-Butyl 5-bromo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tert-butyl 5-bromospiro[indoline-3,4′-piperidine]-1′-carboxylate was prepared by the procedures described in Example 1, Step 2, substituting tert-butyl 5-chlorospiro[indole-3,4′-piperidine]-1′-carboxylate with tert-butyl 5-bromospiro[indole-3,4′-piperidine]-1′-carboxylate. LCMS (APCI+) m/z 267, 269 [M+H−Boc]+; Rt=3.89 min.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
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